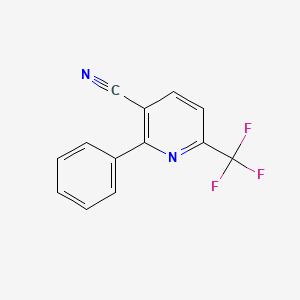

3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine

説明

特性

IUPAC Name |

2-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)11-7-6-10(8-17)12(18-11)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBJGTZOLLOWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Construction of Pyridine Ring from Trifluoromethyl Building Blocks

One efficient strategy involves cyclocondensation reactions using trifluoromethylated building blocks such as:

- Ethyl 2,2,2-trifluoroacetate

- 2,2,2-Trifluoroacetyl chloride

- Ethyl 4,4,4-trifluoro-3-oxobutanoate

- (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

These building blocks can undergo cyclization with appropriate nitrogen-containing substrates to form trifluoromethyl-substituted pyridines.

For example, potassium carbonate-mediated cyclization of γ,δ-alkynyl oximes has been demonstrated for pyridine analogs, yielding substituted pyridines with good efficiency (74% yield in a related system). This method can be adapted for introducing phenyl and cyano substituents by choosing suitable precursors.

Direct Introduction of Cyano and Phenyl Groups

The cyano group is often introduced via nucleophilic substitution or cycloaddition reactions involving dicyanoalkenes or cyano-containing reagents. A silver-catalyzed direct [3 + 2] cycloaddition of dicyanoalkenes with trifluorodiazoethane has been reported, producing trifluoromethylated pyrazole carbonitriles, which can be further transformed into pyridine derivatives with cyano groups.

Phenyl substitution at the 2-position of pyridine can be achieved by using acetophenone or phenyl-containing precursors in the cyclization step or via cross-coupling reactions post-pyridine formation.

Chlorine/Fluorine Exchange and Halogenation Strategies

For trifluoromethylpyridines, halogenation followed by fluorination is a key industrial route:

- Starting from 3-picoline derivatives, liquid-phase chlorination yields intermediates such as 2,3-dichloro-5-(trichloromethyl)pyridine.

- Subsequent vapor-phase fluorination converts these intermediates into trifluoromethylpyridines.

This approach allows for selective substitution patterns on the pyridine ring, including positions relevant to this compound, by controlling reaction conditions, temperature, and reagent ratios.

Detailed Reaction Conditions and Yields

Research Findings and Industrial Relevance

- The vapor-phase chlorination/fluorination method is industrially favored due to its scalability and ability to produce key intermediates for agrochemicals and pharmaceuticals.

- Cyclocondensation and cycloaddition methods offer fine control over substitution patterns, enabling the introduction of cyano and phenyl groups alongside trifluoromethyl groups.

- The combination of these methods allows for the synthesis of complex trifluoromethylated pyridines such as this compound.

- By-products such as multi-chlorinated species can be minimized and recycled, improving overall process efficiency.

化学反応の分析

Types of Reactions: 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridines with different functional groups.

科学的研究の応用

Pharmaceutical Applications

3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine has been explored for its potential as an active pharmaceutical ingredient (API). Its derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with trifluoromethyl substitutions demonstrated higher fungicidal activity than traditional chlorine-substituted compounds, making them valuable in treating resistant infections .

- Cytotoxicity and Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies have reported significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics .

Agrochemical Applications

The agrochemical industry has also recognized the utility of this compound derivatives:

- Pesticide Development : The compound serves as a building block for developing new pesticides that are more effective than existing options. For example, the incorporation of trifluoromethyl groups has been linked to enhanced potency against pests .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Higher fungicidal activity | |

| Cytotoxicity | Significant efficacy (IC50 values) | |

| Enzyme Inhibition | Enhanced binding affinity |

Table 2: Summary of Agrochemicals Derived from Trifluoromethyl-Pyridine Structures

| No. | ISO Common Name | CF₃ Position | Indication | CAS No. | Year of Introduction |

|---|---|---|---|---|---|

| 1 | Fluazifop | β (5) | Herbicide | 69335-91-7 | 1982 |

| 2 | Haloxyfop | β (5) | Herbicide | 69806-34-4 | 1986 |

| 3 | Fluazinam | β (5) | Fungicide | 79622-59-6 | 1988 |

| ... | ... | ... | ... | ... | ... |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of derivatives against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated potent activity, suggesting potential therapeutic applications in treating resistant infections .

Case Study 2: Cytotoxicity Assessment

In vitro assessments on cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity, with lower IC50 values compared to standard treatments, highlighting their potential as anticancer agents .

作用機序

The mechanism of action of 3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

類似化合物との比較

Key Observations :

- Lipophilicity: The phenyl group in this compound increases logP compared to aldehyde or ketone derivatives, enhancing membrane permeability .

- Reactivity: Cyano and trifluoromethyl groups stabilize the pyridine ring against metabolic degradation, unlike aldehyde-containing analogs (e.g., 2-(trifluoromethyl)nicotinaldehyde), which are more prone to oxidation .

Insecticidal Activity

Trifluoromethyl pyridine derivatives are prominent in agrochemistry. For example:

- 5-(Trifluoromethyl)picolinaldehyde derivatives exhibit insecticidal activity via acetylcholinesterase inhibition, with 3D-QSAR studies showing that electron-withdrawing groups (e.g., -CF₃) enhance binding affinity .

- This compound is hypothesized to act similarly, though its activity is less documented. Structural analogs like N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (from ) show potent insecticidal effects, suggesting the cyano-phenyl combination may synergize with -CF₃ for target selectivity .

Pharmaceutical Potential

- 2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine () demonstrates antiparasitic activity, highlighting the role of sulfonyl and trifluoromethyl groups in pharmacokinetics.

- In contrast, 3-(aminomethyl)-6-(trifluoromethyl)pyridine () is used in drug discovery for its amine functionality, which facilitates salt formation and solubility .

生物活性

3-Cyano-2-phenyl-6-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular penetration and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H8F3N2 |

| Molecular Weight | 252.20 g/mol |

| CAS Number | 200273-58-1 |

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives of pyridine with trifluoromethyl substitutions can significantly inhibit the growth of various bacterial strains, including resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa . The presence of the cyano group may also contribute to this antimicrobial effect by altering the electronic properties of the molecule.

Antifungal Activity

In vitro studies have explored the antifungal potential of this compound against several fungal pathogens. Notably, molecular docking studies revealed promising interactions with key enzymes involved in fungal metabolism, suggesting a mechanism for its antifungal activity . The minimum inhibitory concentrations (MICs) reported for related compounds indicate that modifications to the phenyl ring can significantly influence antifungal potency.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The trifluoromethyl group enhances hydrophobic interactions, allowing better binding to lipid membranes and potential receptor sites. This compound may interact with various enzymes or receptors, modulating their activity and leading to downstream biological effects .

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial efficacy of several trifluoromethyl-containing pyridines, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against E. coli and Staphylococcus aureus.

- Antifungal Activity Assessment

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing properties.

- Cyano Group : May facilitate hydrogen bonding interactions with biological targets.

These modifications are critical for optimizing the compound's pharmacological profile.

Q & A

Q. What are the recommended synthetic routes for preparing 3-cyano-2-phenyl-6-(trifluoromethyl)pyridine, and what intermediates are critical?

Methodological Answer: A three-step synthesis is commonly employed:

Functionalization of the pyridine ring : Start with halogenated pyridine precursors (e.g., 2-chloro-6-(trifluoromethyl)pyridine) and introduce substituents via nucleophilic substitution or cross-coupling reactions. For example, potassium fluoride in DMSO can replace chlorine with fluorine (as seen in fluorinated analogs) .

Cyano group introduction : Use metal-catalyzed cyanation (e.g., CuCN or Pd-mediated reactions) or direct substitution with cyanide sources.

Phenyl group coupling : Suzuki-Miyaura coupling with phenylboronic acids under Pd catalysis.

Key intermediates : 2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4) and halogenated precursors are critical .

Table 1 : Common Intermediates and Their Roles

Q. How can the molecular structure of this compound be validated, and what analytical tools are essential?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for verifying substituent positions and bond angles .

- NMR spectroscopy : NMR is critical for confirming trifluoromethyl group integrity, while and NMR identify aromatic protons and cyano group integration.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing the trifluoromethyl group?

Methodological Answer: Discrepancies often arise from competing pathways (e.g., radical vs. nucleophilic mechanisms). Strategies include:

- Optimizing reaction conditions : Use CuCF or AgCF for trifluoromethylation, as they reduce side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance stability of trifluoromethyl intermediates .

- Monitoring byproducts : Analyze reaction mixtures via LC-MS to identify undesired products like dehalogenated species or dimerization artifacts.

Table 2 : Troubleshooting Trifluoromethylation Reactions

| Issue | Possible Cause | Solution |

|---|---|---|

| Low yield | Competing dehalogenation | Use excess CF source |

| Side products | Radical recombination | Add radical scavengers (e.g., TEMPO) |

| Incomplete reaction | Poor solubility of reagents | Switch to DMSO or elevate temperature |

Q. What computational or experimental methods are effective for studying substituent effects on reactivity?

Methodological Answer:

- DFT calculations : Model electronic effects of substituents (e.g., cyano vs. phenyl groups) on reaction barriers.

- Hammett plots : Correlate substituent σ values with reaction rates for nucleophilic aromatic substitution .

- Parallel synthesis : Synthesize analogs (e.g., 3-cyano-2-(o-tolyl) derivatives) and compare reactivity trends .

Table 3 : Substituent Effects on Pyridine Reactivity

| Substituent | Electronic Effect | Observed Reactivity Trend | Reference |

|---|---|---|---|

| -CN | Strongly electron-withdrawing | Accelerates nucleophilic substitution | |

| -CF | Moderately electron-withdrawing | Stabilizes intermediates | |

| -Ph | Electron-donating (resonance) | Reduces electrophilicity |

Q. How should researchers handle hazardous intermediates (e.g., chlorinated pyridines) during synthesis?

Methodological Answer:

- Safety protocols : Use fume hoods, PPE, and closed systems to minimize exposure to volatile intermediates (e.g., 2-chloro-6-(trifluoromethyl)pyridine) .

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to comply with environmental regulations .

- Alternative routes : Explore greener methods (e.g., photoredox catalysis) to reduce hazardous byproducts .

Q. What strategies are effective for resolving crystallographic disorder in trifluoromethylpyridine derivatives?

Methodological Answer:

Q. How can reaction pathways for cyano group introduction be validated mechanistically?

Methodological Answer:

- Isotopic labeling : Use -labeled cyanide to track incorporation via NMR or MS.

- Kinetic studies : Compare rate constants for cyanation under varying conditions (e.g., Pd vs. Cu catalysis) .

- In situ monitoring : Use IR spectroscopy to detect intermediates like metal-cyanide complexes.

Q. What are the challenges in scaling up multi-step syntheses of this compound?

Methodological Answer:

- Purification bottlenecks : Use flash chromatography or recrystallization (e.g., from ethanol/water) for intermediates .

- Catalyst loading : Optimize Pd or Cu catalyst amounts to reduce costs without compromising yield .

- Process safety : Conduct calorimetry studies to assess exothermic risks during trifluoromethylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。